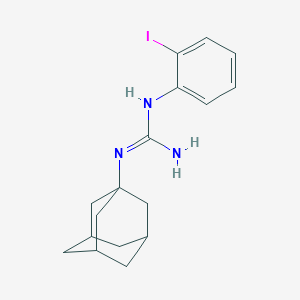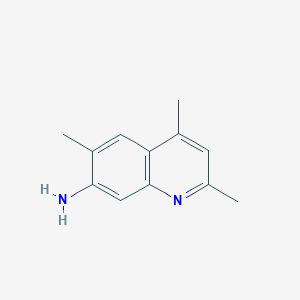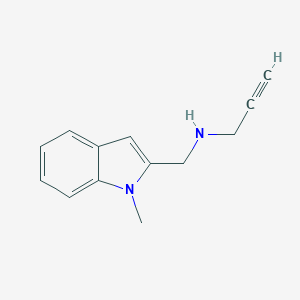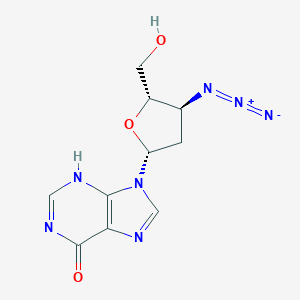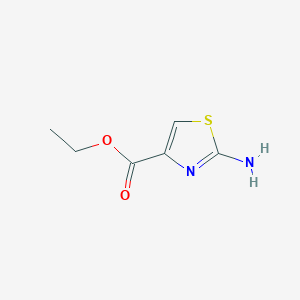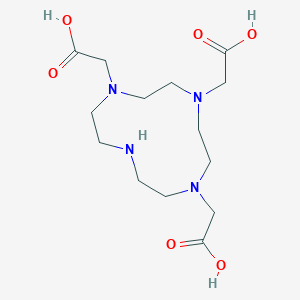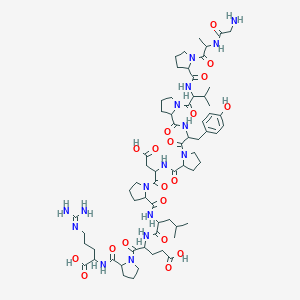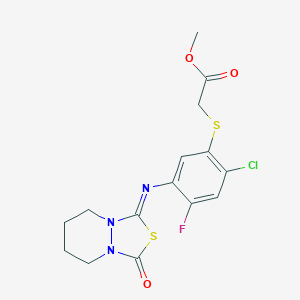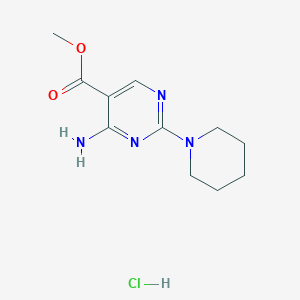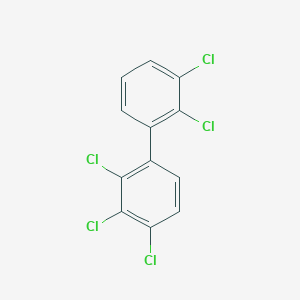
1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid, also known as Z-LLNle-CHO, is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This peptide has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid exerts its anti-inflammatory and anti-cancer effects through the inhibition of proteasome activity. The proteasome is a cellular complex that is responsible for the degradation of proteins. By inhibiting proteasome activity, this compound prevents the degradation of proteins that are involved in inflammation and cancer cell growth, leading to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. In animal models of arthritis and inflammatory bowel disease, this compound has been shown to reduce inflammation and improve disease symptoms. Additionally, this compound has been shown to inhibit the growth and metastasis of cancer cells in various cancer models.
实验室实验的优点和局限性
One of the advantages of using 1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid in lab experiments is its specificity for proteasome inhibition. Unlike other proteasome inhibitors, this compound specifically inhibits the chymotrypsin-like activity of the proteasome, which is involved in inflammation and cancer cell growth. Additionally, this compound has been shown to have low toxicity in animal models, making it a promising candidate for therapeutic use.
One of the limitations of using this compound in lab experiments is its relatively high cost compared to other proteasome inhibitors. Additionally, this compound is a synthetic peptide, which may limit its use in vivo due to potential issues with stability and delivery.
未来方向
For research on 1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid include further investigation of its potential therapeutic applications, particularly in the treatment of arthritis, inflammatory bowel disease, and cancer. Additionally, research could focus on improving the stability and delivery of this compound to improve its potential for in vivo use. Finally, research could investigate the potential of this compound in combination with other therapies for enhanced therapeutic effects.
合成方法
The synthesis of 1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid involves the solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The peptide is synthesized in a stepwise manner, with each amino acid added in a specific order to ensure the correct sequence of the peptide. After synthesis, the peptide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
科学研究应用
1-(N(2)-Benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of diseases such as arthritis and inflammatory bowel disease. Additionally, this compound has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth and metastasis of cancer cells.
属性
CAS 编号 |
116587-09-8 |
|---|---|
分子式 |
C28H40N4O8 |
分子量 |
560.6 g/mol |
IUPAC 名称 |
1-[(4R)-4-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-carboxybutanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C28H40N4O8/c29-15-7-6-11-20(31-28(39)40-17-18-8-2-1-3-9-18)25(34)30-21(26(35)36)13-14-24(33)32-22-12-5-4-10-19(22)16-23(32)27(37)38/h1-3,8-9,19-23H,4-7,10-17,29H2,(H,30,34)(H,31,39)(H,35,36)(H,37,38)/t19?,20-,21+,22?,23?/m0/s1 |
InChI 键 |
AXRXFRGZPISJFC-DUVRESGISA-N |
手性 SMILES |
C1CCC2C(C1)CC(N2C(=O)CC[C@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)OCC3=CC=CC=C3)C(=O)O |
SMILES |
C1CCC2C(C1)CC(N2C(=O)CCC(C(=O)O)NC(=O)C(CCCCN)NC(=O)OCC3=CC=CC=C3)C(=O)O |
规范 SMILES |
C1CCC2C(C1)CC(N2C(=O)CCC(C(=O)O)NC(=O)C(CCCCN)NC(=O)OCC3=CC=CC=C3)C(=O)O |
序列 |
KXX |
同义词 |
1-(N(2)-benzyloxycarbonyllysyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid 1-BLGIC Z-Lys-Glu-octahydro-1H-indole-2-carboxylic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




